
3-Chloro-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl chloride with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-Chloro-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
科学研究应用
3-Chloro-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloro-2-methylpropane: Lacks the amine group, making it less reactive in certain types of reactions.
3-Chloro-1-propanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Methylpropan-1-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
3-Chloro-2-methylpropan-1-amine is unique due to the presence of both a chlorine atom and an amine group on a methyl-substituted propane backbone
属性
CAS 编号 |
771582-60-6 |
|---|---|
分子式 |
C4H10ClN |
分子量 |
107.58 g/mol |
IUPAC 名称 |
3-chloro-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3 |
InChI 键 |
IHYMTVGUOZKLFK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


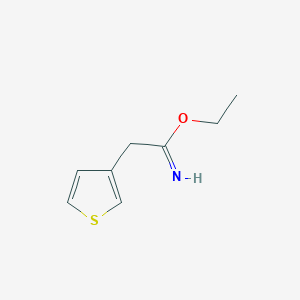
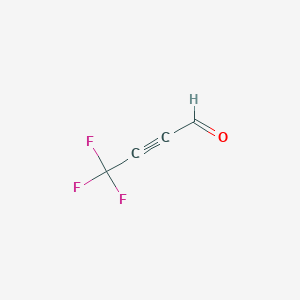
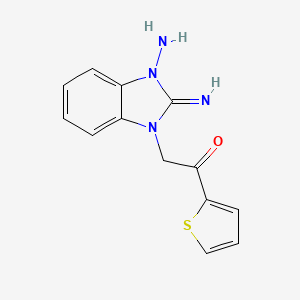
![N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline](/img/structure/B12445722.png)
![(3Z)-5-bromo-3-[3-(3-chloro-4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12445724.png)
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
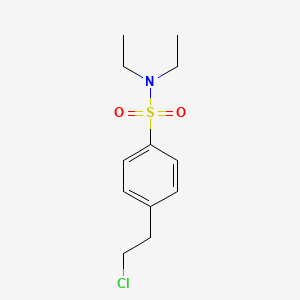
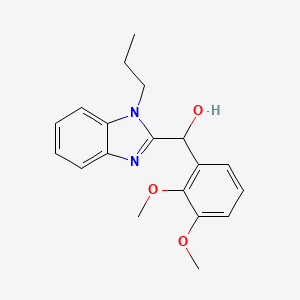
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)

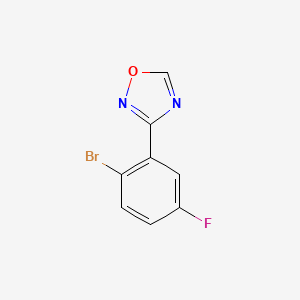
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
